REACTION_CXSMILES
|
C([O:3][C:4](=[O:17])[CH:5]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.[C:18](OC(=O)C)(=O)C.OS(O)(=O)=O.CC(C)=O>O>[CH3:10][C:9]1([CH3:18])[O:8][C:6](=[O:7])[CH:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:4](=[O:3])[O:17]1
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 25° C for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
The obtained precipitate is washed with 250 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of water up to pH 6.5, dried under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 100 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution is dried over anhydrous sodium sulfate, most of the solvent
|
Type
|
CUSTOM
|
Details
|
is evaporated under reduced pressure and 100 ml
|
Type
|
ADDITION
|
Details
|
of petroleum ether (50°-70° C) is added
|
Type
|
STIRRING
|
Details
|
The suspension is stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The precipitate is washed with 20 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of petroleum ether (50°-70° C) and dried over P2O5 under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(C(C(O1)=O)C1=CC=CC=C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |